3-Butyl-1-methyl-4-propyl-1h-pyrazol-5-amine

Description

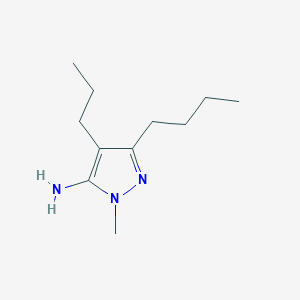

3-Butyl-1-methyl-4-propyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by alkyl substituents at positions 1 (methyl), 3 (butyl), and 4 (propyl), with an amine group at position 4. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to modulate biological activity . Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .

Properties

Molecular Formula |

C11H21N3 |

|---|---|

Molecular Weight |

195.30 g/mol |

IUPAC Name |

5-butyl-2-methyl-4-propylpyrazol-3-amine |

InChI |

InChI=1S/C11H21N3/c1-4-6-8-10-9(7-5-2)11(12)14(3)13-10/h4-8,12H2,1-3H3 |

InChI Key |

YHVDQMDEVHRDGC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NN(C(=C1CCC)N)C |

Origin of Product |

United States |

Preparation Methods

Alkylation of Pyrazole Derivatives

A common synthetic route to 3-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine involves starting from a pyrazole core (such as 1-methyl-1H-pyrazole) followed by selective alkylation at the 3- and 4-positions using alkyl halides:

Step 1: Alkylation at the 3-Position

Reaction of 1-methyl-1H-pyrazole with butyl bromide under basic conditions (e.g., sodium hydride or potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) to introduce the butyl substituent.Step 2: Alkylation at the 4-Position

Subsequent alkylation with propyl bromide under similar conditions to install the propyl group.Step 3: Introduction of the 5-Amino Group

The amino group at the 5-position can be introduced via reaction with hydrazine or amination of a suitable precursor, often involving nitrile or carbonyl intermediates.

This approach is supported by analogous syntheses of related pyrazole derivatives such as 3-cyclobutyl-1-methyl-4-propyl-1H-pyrazol-5-amine, where alkylation of pyrazole followed by purification (e.g., silica gel chromatography) is employed.

Condensation of β-Ketonitriles with Hydrazines

An alternative and highly versatile method is the condensation of β-ketonitrile derivatives bearing the desired alkyl substituents with hydrazine hydrate:

Preparation of β-Ketonitrile Intermediate

Synthesis of β-ketonitriles substituted with butyl and propyl groups at appropriate positions.Condensation with Hydrazine

Reaction with hydrazine hydrate leads to cyclization and formation of the pyrazole ring with the 5-amino group.

This method is advantageous for its modularity and has been demonstrated to yield 5-aminopyrazoles efficiently, suitable for combinatorial synthesis and drug discovery.

Summary of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Alkylation of Pyrazole Core | Stepwise alkylation with butyl and propyl bromides; amination at 5-position | Straightforward; uses commercially available reagents | Requires control of regioselectivity; multiple steps |

| β-Ketonitrile Condensation | Synthesis of β-ketonitrile intermediates; condensation with hydrazine hydrate | Versatile; suitable for diverse substitutions; efficient cyclization | Requires preparation of β-ketonitrile intermediates |

| Solid-Phase Synthesis | Immobilization on resin; reaction with hydrazine; cleavage and cyclization | Facilitates combinatorial library synthesis; easy purification | Requires specialized resin and equipment |

| Multi-Component Reactions | Base-promoted condensation of acetonitrile derivatives with hydrazines | Efficient; fewer steps | Limited substrate scope; may require optimization |

Research Findings and Characterization

The compound 3-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine has a molecular formula of C11H21N3 and a molecular weight of approximately 195.31 g/mol.

Characterization techniques typically include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier Transform Infrared Spectroscopy (FTIR), and elemental analysis to confirm structure and purity.

The steric effects of the butyl and propyl groups influence reactivity during synthesis, requiring careful control of reaction conditions to achieve selective substitution.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1-methyl-4-propyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can modify the nitrogen atoms or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-Butyl-1-methyl-4-propyl-1h-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for developing new pharmaceuticals.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-Butyl-1-methyl-4-propyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity and interaction pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Substituent Analysis and Structural Features

The substituent pattern on the pyrazole ring significantly influences physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:

Table 1: Substituent Profiles of Pyrazole-5-amine Derivatives

Key Observations:

- Alkyl vs. Aryl Substituents : The target compound features linear alkyl chains (butyl, propyl), enhancing lipophilicity compared to analogs with aromatic groups (e.g., 4-methoxybenzyl in or pyridinyl in ). This may influence membrane permeability and metabolic stability.

- Electronic Effects : The 4-methoxybenzyl group in provides electron-donating methoxy substituents, which could enhance π-π stacking interactions absent in purely alkyl-substituted derivatives.

Physicochemical and Pharmacological Properties

Table 3: Physicochemical Data

Pharmacological Insights:

- The target compound’s alkyl substituents may favor interactions with hydrophobic binding pockets in enzymes or receptors, whereas analogs with aromatic groups (e.g., ) could engage in hydrogen bonding or π-stacking.

Biological Activity

3-Butyl-1-methyl-4-propyl-1H-pyrazol-5-amine is a member of the pyrazole family, characterized by its unique structure that includes both butyl and propyl groups attached to the pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a detailed overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of 3-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine is CHN. The presence of the butyl and propyl groups influences its solubility and interaction profiles with biological targets.

Anticancer Properties

Research has indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds structurally related to 3-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC (µM) | Activity |

|---|---|---|---|

| 3-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine | A549 (Lung) | TBD | Antitumor |

| 4-Amino-N-(4-chlorophenyl)-pyrazole | Hep2 (Laryngeal) | 17.82 | Cytotoxic |

| 1-(2-hydroxy-3-aroxypropyl)-3-aryl-pyrazole | A549 (Lung) | 26 | Growth inhibition |

These findings suggest that the compound may inhibit tumor growth and induce apoptosis in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For example, studies have shown that certain pyrazoles can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The structural characteristics of 3-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine may enhance its efficacy as an anti-inflammatory agent.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to 3-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine possess antimicrobial properties. The mechanism typically involves disrupting bacterial cell membranes or inhibiting essential enzymes. Further studies are needed to quantify its effectiveness against specific pathogens.

Study on Anticancer Activity

In a recent study, derivatives of 3-butyl-1-methyl-4-propyl-1H-pyrazol were synthesized and tested against various cancer cell lines. The results demonstrated that these compounds exhibited significant cytotoxicity, particularly against lung cancer cells (A549), with IC values indicating effective growth inhibition .

The mechanism by which 3-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine exerts its biological effects is thought to involve interaction with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. For example, inhibition of protein kinases or modulation of apoptosis-related pathways could explain its anticancer activity .

Q & A

Q. What strategies ensure reproducibility in crystallographic data for this compound?

- Methodological Answer : Standardize crystal growth (slow evaporation in ethyl acetate/hexane). Collect high-resolution data (λ = 0.710–1.541 Å) and refine with SHELXL-2018. Report R, wR, and goodness-of-fit (GoF) metrics. Deposit CIF files in public databases (e.g., CCDC) .

Data Analysis and Validation

Q. How should researchers address low purity or unexpected byproducts during synthesis?

Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?

- Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC/IC. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report 95% confidence intervals and p-values .

Specialized Applications

Q. How can the compound's interaction with enzymes be quantified using biophysical techniques?

Q. What in vitro models are suitable for studying the compound's blood-brain barrier (BBB) penetration?

- Methodological Answer : Use MDCK-MDR1 or hCMEC/D3 cell monolayers. Measure apparent permeability (P) and efflux ratio (ER). Validate with in vivo PET imaging in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.